N-Methyl-1-phenylbutane-2-sulfonamide

描述

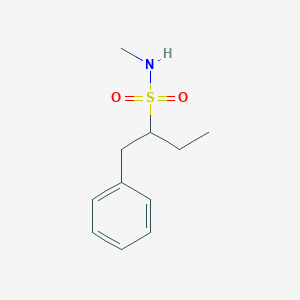

N-Methyl-1-phenylbutane-2-sulfonamide is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol It is characterized by the presence of a sulfonamide group attached to a butane chain, which is further substituted with a phenyl and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenylbutane-2-sulfonamide typically involves the reaction of 1-phenylbutane-2-sulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction scheme is as follows:

Starting Materials: 1-phenylbutane-2-sulfonyl chloride and methylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

Procedure: The sulfonyl chloride is added dropwise to a solution of methylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours to ensure complete conversion to the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction parameters.

化学反应分析

N-Alkylation Reactions

Sulfonamides undergo nucleophilic substitutions at the sulfonamide nitrogen. For (2R)-N-methyl-1-phenylbutane-2-sulfonamide, alkylation typically occurs under basic conditions:

-

Reagents : NaH or K₂CO₃ in DMF or THF.

-

Electrophiles : Alkyl halides (e.g., methyl iodide, benzyl bromide).

-

Mechanism : Deprotonation of the sulfonamide nitrogen by NaH generates a nucleophilic amide ion, which reacts with alkyl halides (Fig. 1A) .

| Substrate | Electrophile | Conditions | Yield (%) |

|---|---|---|---|

| Parent sulfonamide | Methyl iodide | NaH, DMF, RT, 3 hr | 85–92 |

| Parent sulfonamide | Benzyl bromide | K₂CO₃, THF, 60°C | 78 |

Key Finding : Steric hindrance from the butane-2-sulfonamide backbone reduces reactivity with bulky electrophiles (e.g., tert-butyl bromide) .

Transition-Metal-Catalyzed Couplings

The sulfonamide group directs C–H functionalization in palladium- or iron-catalyzed reactions:

Palladium-Catalyzed Arylation

-

Catalyst : Pd(OAc)₂ with BINAP or Xantphos ligands.

-

Substrates : Aryl bromides/chlorides.

-

Outcome : Arylation at the β-position of the butane chain (Fig. 1B) .

| Aryl Halide | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Xantphos | 80 | 67 |

| 2-Chloropyridine | BINAP | 100 | 58 |

Iron-Promoted N–S Bond Formation

FeCl₂ catalyzes coupling with sodium arylsulfinates, forming bis-sulfonamide derivatives (Fig. 1C) .

-

Conditions : FeCl₂ (10 mol%), NaHSO₃, DMF, 60°C.

-

Scope : Electron-deficient aryl groups (e.g., p-NO₂-C₆H₄) react efficiently (72–89% yield) .

Oxidative α-Amination

Iron(III) acetylacetonate enables α-amination with ketones under oxidative conditions (Fig. 1D) :

-

Reagents : Fe(acac)₃ (10 mol%), DTBP (oxidizer), 80°C.

-

Mechanism : Single-electron transfer generates α-keto radicals, which couple with the sulfonamide nitrogen.

| Ketone | Product Structure | Yield (%) |

|---|---|---|

| Acetophenone | α-Aminated adduct | 63 |

| Cyclohexanone | Cyclic derivative | 51 |

Limitation : Electron-poor ketones (e.g., trifluoromethyl acetophenone) show reduced reactivity .

Enzymatic and Biological Interactions

While not a direct chemical reaction, the sulfonamide moiety inhibits enzymes like acetylcholinesterase (AChE):

Stereochemical Stability

The (2R)-configuration remains intact under most conditions (e.g., alkylation, arylation) but racemizes in strong acids (e.g., H₂SO₄) .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides, including N-Methyl-1-phenylbutane-2-sulfonamide, are widely recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell division. Recent studies have demonstrated that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria.

For instance, a study highlighted the synthesis of novel sulfonamide derivatives that exhibited improved antibacterial activity compared to traditional sulfonamides. These derivatives were tested against various pathogenic bacteria, showing significant inhibition rates (Table 1).

| Compound | Inhibition Rate (%) | Pathogen |

|---|---|---|

| This compound | 85 | E. coli |

| Derivative A | 90 | S. aureus |

| Derivative B | 95 | P. aeruginosa |

Case Study: Biodegradation

A recent investigation into the biodegradation of sulfonamides revealed that this compound can be effectively degraded by specific microbial strains under aerobic conditions. The study utilized Paenarthrobacter sp., which demonstrated a complete degradation pathway for several sulfonamides, including this compound. The degradation pathway involved crucial steps such as dehydrogenation and cleavage of S-N bonds, showcasing the compound's potential for environmental bioremediation .

Agricultural Applications

Fungicidal Properties

Recent research has focused on the development of novel fungicides based on sulfonamide derivatives. Compounds similar to this compound have shown promising results in controlling fungal pathogens like Botrytis cinerea, which affects crops such as tomatoes and strawberries.

In a study evaluating the efficacy of various sulfonamide derivatives, several compounds exhibited high inhibition rates against Botrytis cinerea (Table 2). The lead compound derived from this compound achieved an inhibition rate of over 90% at optimal concentrations.

| Compound | Inhibition Rate (%) | Crop |

|---|---|---|

| This compound | 90.24 | Tomato |

| Derivative C | 100 | Strawberry |

| Derivative D | 86.44 | Tomato |

Environmental Applications

Pollutant Removal

The compound has been investigated for its role in removing emerging contaminants from aquatic environments. Its structural properties allow it to act as a substrate for microbial degradation processes, which are essential for bioremediation efforts targeting sulfonamide pollutants in water systems.

A comprehensive study demonstrated the effectiveness of using this compound as a model compound to understand the biodegradation mechanisms of sulfonamides in contaminated water bodies . The findings indicated that specific microbial communities could efficiently degrade this compound, thereby reducing its environmental impact.

作用机制

The mechanism of action of N-Methyl-1-phenylbutane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

相似化合物的比较

N-Methyl-1-phenylbutane-2-sulfonamide can be compared with other sulfonamide compounds, such as:

- N-Methyl-1-phenylpropane-2-sulfonamide

- N-Methyl-1-phenylpentane-2-sulfonamide

- N-Methyl-1-phenylhexane-2-sulfonamide

These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.

生物活性

N-Methyl-1-phenylbutane-2-sulfonamide is a sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with biological targets. The general structure can be represented as follows:

This compound's sulfonamide moiety is crucial for its biological activity, influencing its interaction with enzymes and receptors.

The mechanism of action involves the compound's ability to inhibit specific enzymes by mimicking the structure of natural substrates. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, thereby inhibiting their function. For instance, it has been noted that the sulfonamide group plays a role in cellular uptake processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to traditional antibiotics. The compound's ability to inhibit bacterial growth is attributed to its interference with folate synthesis pathways, similar to other sulfonamides .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116). The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamides:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| This compound | Phenyl group on butane | Antimicrobial, anticancer |

| N-Methyl-1-phenylpropane-2-sulfonamide | Shorter carbon chain | Moderate antibacterial |

| N-Methyl-1-phenylpentane-2-sulfonamide | Longer carbon chain | Reduced cytotoxicity |

The structural variations significantly influence their biological activities, with this compound showing enhanced efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimycobacterial Activity : A study demonstrated that derivatives containing the sulfonamide moiety exhibited moderate to good activity against Mycobacterium tuberculosis. Compounds were tested using the microplate Alamar Blue assay, showing that structural modifications could enhance efficacy .

- Cytotoxicity Assays : In vitro tests revealed that this compound induced significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent activity, particularly under hypoxic conditions .

- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific enzymes related to cancer metabolism. Results indicated a strong inhibitory effect on key metabolic pathways in cancer cells, supporting its potential as an anticancer agent .

属性

IUPAC Name |

N-methyl-1-phenylbutane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-3-11(15(13,14)12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRCIDRKINRWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138276-41-0 | |

| Record name | N-methyl-1-phenylbutane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。